molecular formula C9H9BrN2O5 B13986412 Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate

Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate

Cat. No.: B13986412
M. Wt: 305.08 g/mol
InChI Key: QDDWCRNZVOGACA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is an organic compound belonging to the benzoate family It is characterized by the presence of amino, bromo, methyloxy, and nitro functional groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-amino-4-bromo-6-(methyloxy)benzoate, followed by purification and characterization. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as dichloromethane for extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-bromo-6-methoxybenzoate
  • Methyl 2-amino-4-bromo-3-nitrobenzoate
  • Methyl 2-amino-6-(methyloxy)-3-nitrobenzoate

Uniqueness

Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9BrN2O5

Molecular Weight

305.08 g/mol

IUPAC Name

methyl 2-amino-4-bromo-6-methoxy-3-nitrobenzoate

InChI

InChI=1S/C9H9BrN2O5/c1-16-5-3-4(10)8(12(14)15)7(11)6(5)9(13)17-2/h3H,11H2,1-2H3

InChI Key

QDDWCRNZVOGACA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br

Origin of Product

United States

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